4-(Ethoxycarbonyl)-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid.
Esterification: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 4-bromo-2-methylbenzoate.
Borylation: The ethyl 4-bromo-2-methylbenzoate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (such as Pd(dppf)Cl2) under basic conditions (e.g., potassium acetate) to yield ethyl 4-(pinacolboronate)-2-methylbenzoate.
Hydrolysis: Finally, the pinacolboronate ester is hydrolyzed under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The ethoxycarbonyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form various esters.
Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride.
Acid Catalysts: Sulfuric acid for esterification reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl group.
Alcohols: Formed through reduction of the ethoxycarbonyl group.
Scientific Research Applications
4-(Ethoxycarbonyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Employed in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.
Biological Research: Utilized in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Chemical Sensors: Incorporated into sensors for the detection of saccharides and other biologically relevant molecules due to its ability to form reversible covalent bonds with diols.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules through the boronic acid group. This group can interact with diols, forming cyclic boronate esters, which is the basis for its use in chemical sensors and biological applications. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and methyl substituents, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyl group, which can influence its reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, making it suitable for specific synthetic applications where other boronic acids may not be as effective. The ethoxycarbonyl group provides additional functionalization options, while the methyl group can affect the steric and electronic properties of the molecule.
Properties
IUPAC Name |
(4-ethoxycarbonyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVSJUFMSDTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.